Hexarhodium hexadecacarbonyl

描述

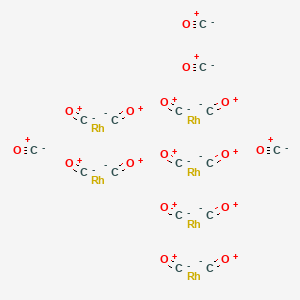

Hexarhodium hexadecacarbonyl is a metal carbonyl cluster with the chemical formula ( \text{Rh}6(\text{CO}){16} ). It appears as purple-brown crystals that are slightly soluble in dichloromethane and chloroform . This compound is the principal binary carbonyl of rhodium and has significant importance in organometallic chemistry.

准备方法

Hexarhodium hexadecacarbonyl was first synthesized by Hieber in 1943 through the carbonylation of rhodium trichloride trihydrate at temperatures ranging from 80 to 230°C and under 200 atmospheres of carbon monoxide, with silver or copper acting as halide acceptors . The correct formula and structure were later confirmed using X-ray crystallography .

Several synthetic routes have been developed for the preparation of this compound:

Carbonylation of Rhodium Trichloride and Iron Pentacarbonyl: This method involves the carbonylation of a mixture of anhydrous rhodium trichloride and iron pentacarbonyl, yielding good amounts of this compound.

Thermal Decomposition of Tetrarhodium Dodecacarbonyl: This process involves the thermal decomposition of tetrarhodium dodecacarbonyl in boiling hexane, resulting in the formation of this compound.

化学反应分析

Hexarhodium hexadecacarbonyl undergoes several types of chemical reactions, including:

Ligand Substitution: Some of the carbon monoxide ligands can be displaced by donor ligands.

Catalytic Reactions: This compound acts as a catalyst in various organic reactions, such as hydrogenation and hydroformylation.

Common reagents and conditions used in these reactions include:

Hydrogenation: Utilizes hydrogen gas under pressure.

Hydroformylation: Involves the use of carbon monoxide and hydrogen gas.

The major products formed from these reactions depend on the specific substrates and conditions used.

科学研究应用

Catalytic Applications

1.1 Hydrogenation Reactions

Hexarhodium hexadecacarbonyl serves as an effective catalyst in hydrogenation reactions, where it facilitates the addition of hydrogen to alkenes and alkynes. The high stability and reactivity of this compound allow for increased efficiency and selectivity in these reactions. Studies have demonstrated that using this catalyst can significantly enhance reaction rates compared to non-catalyzed processes .

1.2 Hydroformylation

In hydroformylation reactions, this compound plays a crucial role by converting alkenes into aldehydes through the addition of carbon monoxide and hydrogen. This process is vital in the production of various industrial chemicals, including alcohols and plasticizers. The versatility of this catalyst allows it to be used under different conditions, making it suitable for a range of substrates .

1.3 Electrocatalysis

Recent research highlights the potential of this compound as an electrocatalyst for oxygen reduction and hydrogen oxidation reactions, particularly in fuel cells. Its unique electronic properties enable efficient electron transfer processes, which are essential for improving fuel cell performance under contaminant conditions .

Material Science Applications

2.1 Precursor for Rhodium-Based Catalysts

This compound is often utilized as a precursor for synthesizing other rhodium-based catalysts. Its ability to undergo ligand substitution reactions allows for the formation of new complexes with tailored catalytic properties. This adaptability makes it a valuable component in the development of advanced catalytic materials .

2.2 Synthesis of Nanostructured Materials

The compound has been employed in the synthesis of nanostructured materials, particularly in the formation of graphene-like structures through wet-chemical methods. These materials exhibit enhanced catalytic activity due to their high surface area and unique morphology .

Case Studies and Experimental Findings

作用机制

The mechanism by which hexarhodium hexadecacarbonyl exerts its effects primarily involves its role as a catalyst. The compound facilitates various chemical reactions by providing a surface for the reactants to interact, thereby lowering the activation energy required for the reactions to proceed. The molecular targets and pathways involved depend on the specific reaction being catalyzed.

相似化合物的比较

Hexarhodium hexadecacarbonyl can be compared with other metal carbonyl clusters, such as:

Tetrairidium Dodecacarbonyl: Similar in structure but contains iridium instead of rhodium.

Triosmium Dodecacarbonyl: Contains osmium and has different catalytic properties.

Triruthenium Dodecacarbonyl: Contains ruthenium and is used in different catalytic applications.

This compound is unique due to its specific composition and the types of reactions it can catalyze, making it a valuable compound in both research and industrial applications.

生物活性

Hexarhodium hexadecacarbonyl, with the chemical formula Rh(CO), is a metal carbonyl cluster that has garnered attention for its catalytic applications in organic chemistry. While its direct biological activity is limited, its role as a catalyst in various reactions can indirectly influence biological systems, particularly in synthetic organic chemistry and materials science.

- Molecular Formula : CORh

- Molar Mass : 1065.62 g/mol

- Appearance : Purple-brown solid

- Melting Point : 235 °C (455 °F; 508 K)

This compound is primarily synthesized through carbonylation methods involving rhodium trichloride and carbon monoxide under high pressure. The compound features a unique structure where rhodium atoms are coordinated with carbon monoxide ligands, forming a stable cluster that can undergo various chemical transformations .

Catalytic Activity

This compound serves as a catalyst in several significant reactions:

- Hydrogenation of Alkenes : It facilitates the addition of hydrogen to unsaturated hydrocarbons, converting them into saturated compounds.

- Hydroformylation of Alkenes : This reaction involves the addition of a formyl group (CHO) to alkenes, producing aldehydes.

- Carbenoid Reactions : It acts as a reducing agent for aldehydes, ketones, and nitro groups, enhancing reaction efficiency and selectivity .

Biological Implications

While this compound does not directly participate in biological processes, its catalytic properties can influence the synthesis of biologically relevant compounds. For instance, the hydrogenation reactions it catalyzes can be crucial in producing pharmaceuticals and agrochemicals. The efficiency and selectivity provided by this catalyst can lead to more sustainable production methods in the pharmaceutical industry.

Research Findings

Recent studies have explored the mechanisms by which rhodium catalysts, including this compound, operate under various conditions:

- Operando Studies : Research utilizing X-ray absorption fine structure (XAFS) has shown that rhodium clusters are active species in catalyzed reactions. These studies confirm that this compound can transition into active catalytic forms during reactions involving amine boranes .

- Electrocatalytic Applications : this compound has been investigated for its potential in electrocatalysis, particularly in hydrogen evolution reactions (HER). Its performance is attributed to optimized electrochemical properties when incorporated into high-entropy alloys .

Case Study 1: Hydrogenation Reactions

In a study assessing the efficiency of various rhodium catalysts for hydrogenation, this compound demonstrated superior activity compared to other metal complexes, achieving higher conversion rates and selectivity for desired products.

Case Study 2: Hydroformylation

Research on hydroformylation reactions revealed that using this compound significantly reduced reaction times and increased yields of aldehyde products compared to traditional catalysts. This efficiency highlights its potential application in industrial settings where time and resource management are critical.

属性

IUPAC Name |

carbon monoxide;rhodium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/16CO.6Rh/c16*1-2;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZQABOJVTZVBHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Rh].[Rh].[Rh].[Rh].[Rh].[Rh] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Rh6(CO)16, C16O16Rh6 | |

| Record name | Hexadecacarbonylhexarhodium | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Hexadecacarbonylhexarhodium | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1065.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals; Flammable, but not an explosive hazard; [MSDSonline] | |

| Record name | Hexarhodium hexadecacarbonyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2457 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

28407-51-4 | |

| Record name | Rhodium, tetra-.mu.3-carbonyldodecacarbonylhexa-, octahedro | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetra-μ3-carbonyldodecacarbonyl-octahedro-hexarhodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.539 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。